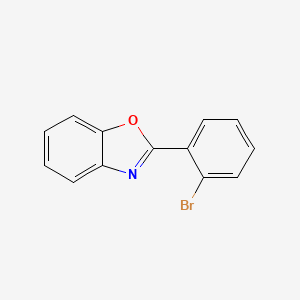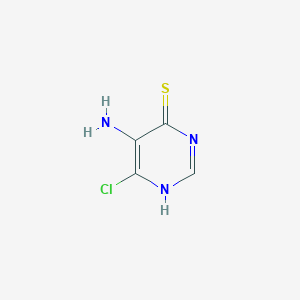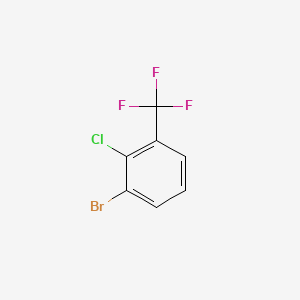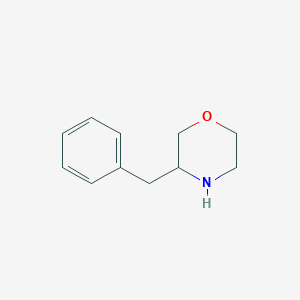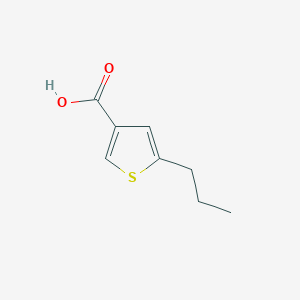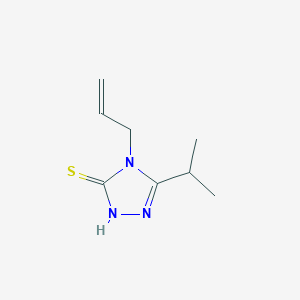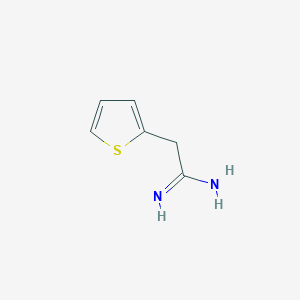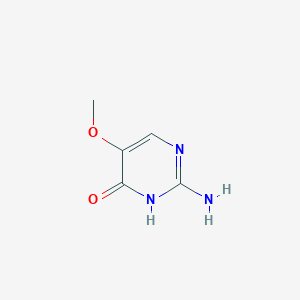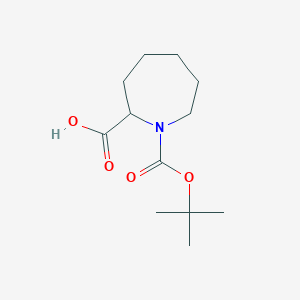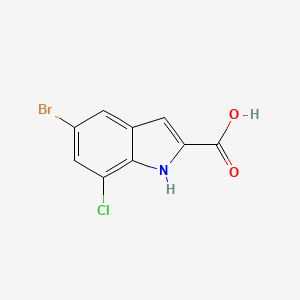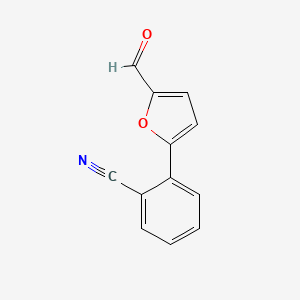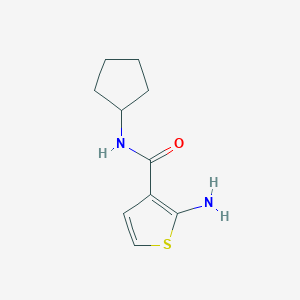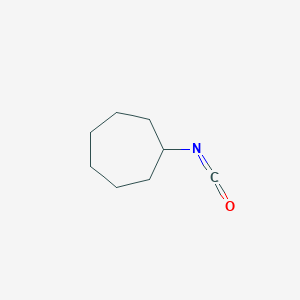
Cycloheptyl isocyanate
Descripción general
Descripción
Cycloheptyl isocyanate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemistry of cycloheptyl isocyanate. For instance, cycloheptatriene is a seven-membered hydrocarbon ring that can be functionalized to form various derivatives, including potentially isocyanates . Isocyanates are reactive compounds that contain the functional group -N=C=O and are known for their role in the production of polyurethane foams, elastomers, and coatings.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate yields. For example, cyclohepta[cd]benzothiophene was synthesized from benzothiophene through an eight-step process with a total yield of 14% . Although this does not directly describe the synthesis of cycloheptyl isocyanate, it suggests that the synthesis of seven-membered ring compounds can be complex and may require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of cycloheptyl isocyanate would consist of a seven-membered cycloheptyl ring attached to an isocyanate group. The papers provided discuss the molecular structures of related compounds, such as a cycloheptatrienylzirconium complex that exhibits a unique "pogo stick" geometry . This indicates that seven-membered rings can adopt interesting conformations and may influence the reactivity of attached functional groups like isocyanates.
Chemical Reactions Analysis
Chemical reactions involving seven-membered rings and related functionalities have been explored. For instance, cycloheptatriene undergoes cycloaddition with maleic anhydride to produce various isomers . Additionally, the reactivity of a cycloheptatrienylzirconium complex with isocyanides and isocyanates has been studied, leading to the formation of complexes and [2 + 2] cycloaddition products . These findings suggest that cycloheptyl isocyanate could also participate in a range of chemical reactions, including cycloadditions and reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloheptyl isocyanate can be inferred from the properties of related compounds. Isocyanates are generally reactive and can be sensitive to moisture. The papers describe the properties of cyclohepta[cd]benzothiophenes, which show aromatic character and alkene-like reactivity in the seven-membered ring . This implies that cycloheptyl isocyanate may also display unique reactivity due to the influence of the cycloheptyl ring on the isocyanate group.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Environmental Science: Atmospheres
Methods of Application or Experimental Procedures
The most commonly used methods to detect and determine airborne isocyanates involve the derivatization of isocyanates with an amine or hydroxyl agent at the time of sample collection. The resulting derivatives are then analyzed using various analytical techniques such as colorimetry, gas chromatography (GC), high-performance liquid chromatography, and fluorescence .
2. Modification of Graphene
Specific Scientific Field
Summary of the Application
Cycloheptyl isocyanate has been used to modify graphene, which is then used in the preparation of polyimide composites by in situ polymerization . This modification significantly improves the compatibility and dispersion of graphene in the polyimide matrix .
Methods of Application or Experimental Procedures
The isocyanate chain is grafted onto the graphene sheet surface, and the modified graphene is used for the preparation of polyimide composites by in situ polymerization . The successful grafting of cycloheptyl isocyanate onto the surface of the graphene was confirmed by Fourier transform infrared spectroscopy, X-ray diffraction, and Raman spectroscopy .
Results or Outcomes
The tensile strength and Young’s modulus of the composite reached 99.35 MPa and 1.84 GPa, showing increases of 20.97 % and 28.67 %, respectively, compared to the values of pure polyimide . The friction coefficient of the composite reached 0.35, i.e., it was 32.69 % lower than that of pure polyimide, and the wear rate was reduced by 29.10 % .
3. Fluorescent Derivatizing Agents
Specific Scientific Field
Environmental Science: Atmospheres
Summary of the Application
Isocyanates, including Cycloheptyl isocyanate, are highly reactive, low molecular weight organic compounds. They are significantly toxic and exposure to these chemicals causes respiratory-related diseases . Therefore, the development of sensitive techniques for the detection of isocyanates is crucial. Among them, fluorescent probes due to their high sensitivity and selectivity grabbed special attention for the determination of the isocyanate group .
Methods of Application or Experimental Procedures
To detect airborne isocyanate molecules in a workplace, several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography and fluorescence are reported in the literature . This review primarily focused on fluorescent derivatizing agents (with amine and hydroxyl groups) available for the determination of isocyanates .
4. Hydrophobic Coatings
Specific Scientific Field
Summary of the Application
Cycloheptyl isocyanate has been used to make sponges more hydrophobic . The introduction of carbon chains makes sponges more hydrophobic than alicyclic rings, and long carbon chains have better hydrophobicity than short carbon chains .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of Cycloheptyl isocyanate can make the sponge hydrophobic . Compared with cyclohexyl isocyanate, a lower concentration of octadecyl or butyl isocyanate can make the sponge hydrophobic .
5. Multicomponent Reactions for Heterocycles Construction
Specific Scientific Field
Summary of the Application
Isocyanides, including Cycloheptyl isocyanate, have a long history and high versatility, and have been widely used in various research fields, especially in multicomponent synthesis . Despite their many applications, isocyanides are strongly fetid, labile, and suspect of toxicity, thus researchers worldwide are hesitant to use them . The in situ generation and capturing synthetic protocols avoid environmental exposure and thus would be the sustainable alternative for the conventional use of isocyanates .
Methods of Application or Experimental Procedures
The literature reports published in 2005–2020 are analyzed and categorized based on the class of heterocycles . The reaction conditions along with proposed mechanisms providing conventional approaches and novel elements are discussed .
Results or Outcomes
The unique reactivity of isocyanides has been exploited efficiently in the last few decades especially in combinatorial syntheses where new desired products can be obtained through isocyanide-based multicomponent reactions .
6. Compatibilization Strategies of Wood-Polymer Composites
Specific Scientific Field
Summary of the Application
Cycloheptyl isocyanate has been used in the compatibilization strategies of wood-polymer composites . Using isocyanates due to their versatile structure and functionality seems to be a very promising approach .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The application of isocyanates may also be very beneficial for the WPCs based on the polyolefin matrices, which are by far the most popular in the manufacturing of WPCs, accounting for 85–89% of market value over the last years .
Safety And Hazards
Propiedades
IUPAC Name |
isocyanatocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLHDHXQVZQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391746 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl isocyanate | |
CAS RN |
4747-68-6 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)
